N-(3-Aminopropyl)piperazine trihydrochloride

Antimalarial drug discovery Plasmodium falciparum Selectivity index

Researchers requiring reproducible amine stoichiometry in aqueous-phase reactions face variability with free base forms. N-(3-Aminopropyl)piperazine trihydrochloride (CAS 52198-67-1) eliminates this uncertainty. • Crystalline trihydrochloride salt provides precisely 3 eq. HCl per molecule, eliminating in situ titration. • Primary amine on C3 spacer enables amide coupling, nucleophilic substitution, or Michael addition. • Distinct from free base (CAS 34885-02-4) and diamine analogs (e.g., DAPP, CAS 7209-38-3) in solubility, protonation, and synthetic utility. Ideal for antimalarial conjugate synthesis (IC50 = 78-167 nM vs. CQ-resistant P. falciparum) and polyamide membrane fabrication.

Molecular Formula C7H20Cl3N3
Molecular Weight 252.6 g/mol
CAS No. 52198-67-1
Cat. No. B1603733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)piperazine trihydrochloride
CAS52198-67-1
Molecular FormulaC7H20Cl3N3
Molecular Weight252.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCN.Cl.Cl.Cl
InChIInChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H
InChIKeyKGDFJVDYTJSSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)piperazine trihydrochloride: Chemistry and Research Utility


N-(3-Aminopropyl)piperazine trihydrochloride (CAS 52198-67-1; C7H20Cl3N3; MW 252.61) is the trihydrochloride salt of 3-(piperazin-1-yl)propan-1-amine, a piperazine derivative bearing a primary amine terminus on a three-carbon alkyl spacer . This compound functions as a bifunctional synthetic intermediate: the piperazine ring provides a conformationally constrained secondary/tertiary amine scaffold for further derivatization, while the terminal aminopropyl group enables amide bond formation, nucleophilic substitution, or Michael addition . Its commercial availability as a crystalline trihydrochloride salt with defined stoichiometry (three equivalents of HCl) distinguishes it from the free base form (CAS 34885-02-4) and other piperazine analogs in terms of handling, solubility, and synthetic utility .

N-(3-Aminopropyl)piperazine trihydrochloride Procurement: Analog Specificity


Piperazine derivatives bearing aminoalkyl substituents exhibit distinct physicochemical and functional properties that preclude simple substitution in research and industrial applications. The trihydrochloride salt form of N-(3-aminopropyl)piperazine (CAS 52198-67-1) confers specific solubility characteristics and defined protonation states at physiological pH that differ markedly from the free base (CAS 34885-02-4), mono-hydrochloride, or diamine-functionalized analogs such as 1,4-bis(3-aminopropyl)piperazine (DAPP/BAPP, CAS 7209-38-3) [1]. In membrane fabrication, the mono-aminopropyl substitution pattern produces polyamide thin films with distinct surface charge and rejection profiles compared to diamine cross-linkers, while in medicinal chemistry applications, the aminopropyl spacer length directly impacts target binding affinity and cytotoxicity profiles relative to shorter-chain aminoethyl analogs [2][3]. The quantitative evidence presented below demonstrates that selecting the correct CAS number and salt form is not a matter of convenience but a determinant of experimental reproducibility and functional outcome.

N-(3-Aminopropyl)piperazine trihydrochloride: Evidence vs. Structural Analogs


Antimalarial Selectivity: Bis(aminopropyl)piperazine vs. Chloroquine

In a systematic investigation of monoquinoline antimalarial agents, derivatives incorporating the 1,4-bis(3-aminopropyl)piperazine linker (synthesized from the aminopropylpiperazine scaffold) demonstrated superior selectivity indices compared to the clinical standard chloroquine (CQ). Eleven compounds from three series achieved higher selectivity index values (ratio CC50/IC50) than CQ, and one compound produced complete cure in Plasmodium berghei-infected mice [1]. This differential selectivity is attributed to the linker's ability to maintain antimalarial potency while reducing mammalian cytotoxicity—a finding that directly informs procurement decisions for researchers developing next-generation antimalarials with improved therapeutic windows.

Antimalarial drug discovery Plasmodium falciparum Selectivity index Chloroquine resistance Piperazine linker pharmacology

Membrane Surface Charge Reversal by DAPP Monomer

A comparative study of polyamide composite membranes prepared via interfacial polymerization of trimesoyl chloride (TMC) with four structurally distinct piperazine-based diamines revealed that the bis-aminopropyl functionalization uniquely alters membrane surface charge. Membranes fabricated from 1,4-bis(3-aminopropyl)-piperazine (DAPP) were positively charged at pH 6, exhibiting a rejection order of Na2SO4 < NaCl < MgSO4. In contrast, membranes from piperazine (PIP), N,N′-diaminopiperazine (DAP), and N-(2-aminoethyl)-piperazine (EAP) were negatively charged, following the rejection order NaCl < MgSO4 < Na2SO4 characteristic of anionic membranes [1]. This charge inversion is directly attributable to the protonation behavior of the extended aminopropyl side chains in DAPP.

Nanofiltration membranes Interfacial polymerization Polyamide thin films Water treatment Surface zeta potential

Membrane Water Permeability: DAPP Hydrophilicity Advantage

In the same comparative membrane study, water permeability of the polyamide thin films was correlated with the hydrophobic/hydrophilic character of the diamine monomers using octanol-water partition coefficients (log P). The DAPP-TMC membrane demonstrated distinct permeability characteristics relative to PIP-TMC and EAP-TMC membranes [1]. The presence of two primary amine-terminated propyl chains on the piperazine core increases overall monomer hydrophilicity, influencing the cross-linked polyamide network's water uptake and transport properties. This structure-property relationship establishes DAPP as the monomer of choice for applications requiring higher water flux without compromising rejection performance.

Water permeability Nanofiltration Polyamide membranes Hydrophilicity Octanol-water partition coefficient

Ursolic-Piperazine Conjugates: Potency Against CQ-Resistant Malaria

A series of N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetylursolamide derivatives, constructed using the N-(3-aminopropyl)piperazine scaffold as the hydrophilic linker, were evaluated against chloroquine-resistant Plasmodium falciparum strain FcB1. Seven piperazinyl analogues demonstrated potent antimalarial activity in the nanomolar range, with IC50 values spanning 78–167 nM [1]. This level of potency against a CQ-resistant strain, achieved by appending the aminopropylpiperazine linker to a triterpene pharmacophore, highlights the scaffold's utility in overcoming resistance mechanisms that compromise conventional 4-aminoquinoline antimalarials.

Antimalarial Ursolic acid Piperazine conjugates Plasmodium falciparum Chloroquine resistance

Salt Form: Trihydrochloride vs. Free Base

N-(3-Aminopropyl)piperazine is commercially available in two primary forms: the free base (CAS 34885-02-4; C7H17N3; MW 143.23) and the trihydrochloride salt (CAS 52198-67-1; C7H20Cl3N3; MW 252.61) . The free base exhibits a boiling point of 240.0±8.0 °C at 760 mmHg, density of 0.946±0.06 g/cm³ at 20 °C, and LogP of approximately 0.207 [1]. The trihydrochloride salt is a white crystalline solid with substantially higher water solubility due to ionic character and defined stoichiometry of three HCl equivalents per molecule . For aqueous-phase reactions (e.g., bioconjugation, interfacial polymerization) or applications requiring precise protonation state control, the trihydrochloride salt eliminates the need for in situ acid titration and ensures reproducible stoichiometry.

Chemical procurement Salt selection Solubility Stability Synthetic utility

N-(3-Aminopropyl)piperazine trihydrochloride: Key Applications


Positively Charged Nanofiltration Membranes for Divalent Cation Separation

Researchers fabricating polyamide thin-film composite (TFC) nanofiltration membranes for lithium recovery, magnesium removal, or water softening should specify 1,4-bis(3-aminopropyl)piperazine (DAPP, synthesized from the mono-aminopropylpiperazine precursor) as the aqueous-phase diamine monomer for interfacial polymerization with trimesoyl chloride (TMC). The resulting DAPP-TMC membranes exhibit positive surface charge at neutral pH, enabling preferential rejection of divalent cations (Mg2+) over monovalent cations (Na+)—a performance characteristic not achievable with piperazine (PIP) or N-(2-aminoethyl)-piperazine (EAP) monomers [1].

Antimalarial Linker for CQ-Resistant P. falciparum

Medicinal chemistry teams developing antimalarial agents against chloroquine-resistant Plasmodium falciparum should employ N-(3-aminopropyl)piperazine or its bis-functionalized analog as a hydrophilic linker for conjugating pharmacophoric moieties. Evidence demonstrates that piperazinyl conjugates derived from this scaffold retain nanomolar potency (IC50 = 78–167 nM) against the CQ-resistant FcB1 strain and achieve selectivity indices superior to chloroquine, with in vivo curative efficacy confirmed in murine malaria models [2][3].

Aqueous Bioconjugation with Defined Protonation

Investigators conducting aqueous-phase bioconjugation reactions, interfacial polymerization, or polyelectrolyte synthesis should procure the trihydrochloride salt form (CAS 52198-67-1) rather than the free base (CAS 34885-02-4). The trihydrochloride form provides a white crystalline solid with high aqueous solubility and precisely three equivalents of HCl per molecule, eliminating the need for in situ acid titration and ensuring reproducible protonation stoichiometry in pH-sensitive applications .

Bis(aminopropyl)piperazine Synthesis for Polyamide Resins

Industrial polymer chemists formulating polyamide resins, corrosion inhibitors, or epoxy/polyurethane curing agents utilize 1,4-bis(3-aminopropyl)piperazine (DAPP/BAPP) as a key intermediate. The mono-aminopropylpiperazine compound serves as the synthetic precursor to DAPP via alkylation of the remaining piperazine nitrogen, providing a route to diamines with extended flexible spacers that enhance cross-linked network flexibility and hydrophilicity relative to rigid aromatic diamines .

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